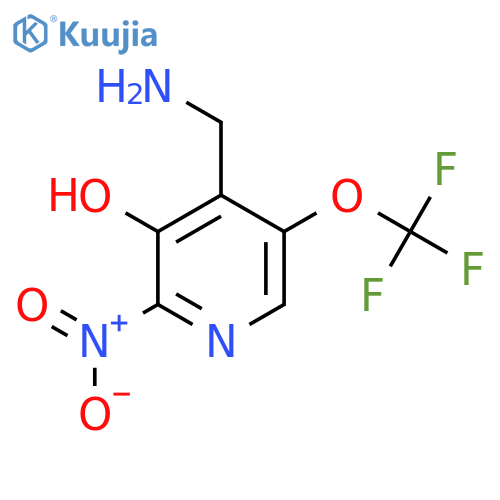Cas no 1806257-53-3 (4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine)

4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H6F3N3O4/c8-7(9,10)17-4-2-12-6(13(15)16)5(14)3(4)1-11/h2,14H,1,11H2
- InChIKey: LOCAWVNEJQRMMK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CN=C(C(=C1CN)O)[N+](=O)[O-])(F)F
計算された属性
- せいみつぶんしりょう: 253.031
- どういたいしつりょう: 253.031
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 114
4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029094864-1g |
4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine |
1806257-53-3 | 97% | 1g |
$1,564.50 | 2022-03-31 |
4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridineに関する追加情報
Comprehensive Overview of 4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine (CAS No. 1806257-53-3)
The compound 4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine, identified by its CAS No. 1806257-53-3, is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the aminomethyl and trifluoromethoxy groups, make it a valuable intermediate for synthesizing novel bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting enzymes and receptors associated with inflammatory and neurological disorders.
In recent years, the demand for nitro-substituted pyridines has surged, driven by their versatility in medicinal chemistry. The presence of the hydroxy and nitro groups in this compound enhances its reactivity, enabling facile modifications for structure-activity relationship (SAR) studies. Moreover, the trifluoromethoxy moiety is a sought-after functional group in modern pharmaceuticals, known for improving metabolic stability and bioavailability. These attributes align with current trends in drug development, where researchers prioritize compounds with optimized pharmacokinetic profiles.
The synthesis and characterization of 4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine have been explored in several academic and industrial studies. Its CAS No. 1806257-53-3 serves as a critical identifier for regulatory and safety documentation. Analytical techniques such as NMR, HPLC, and mass spectrometry are routinely employed to confirm its purity and structural integrity. This compound’s stability under various conditions makes it a reliable candidate for further derivatization, catering to the growing need for high-quality building blocks in combinatorial chemistry.
From an environmental perspective, the trifluoromethoxy group has garnered attention due to its persistence in biological systems. This has led to discussions about sustainable synthesis methods and greener alternatives in the production of such compounds. Researchers are actively investigating eco-friendly catalytic processes to minimize waste and energy consumption during the manufacture of nitro-substituted pyridines. These efforts resonate with the broader push toward sustainable chemistry, a topic frequently searched by professionals and students alike.
In the agrochemical sector, 4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine is being evaluated for its potential as a precursor to novel pesticides and herbicides. The nitro and aminomethyl functionalities are particularly relevant in designing molecules that target specific plant pathogens while minimizing environmental impact. This aligns with the increasing consumer demand for safer, more efficient crop protection solutions, a hot topic in agricultural forums and search queries.
Another area of interest is the compound’s role in material science. The pyridine core, combined with its substituents, offers opportunities for developing advanced polymers and coatings with enhanced properties. For instance, the trifluoromethoxy group can impart hydrophobicity and chemical resistance, making it valuable for industrial applications. Such innovations are frequently discussed in materials science communities, reflecting the compound’s multidisciplinary relevance.
In summary, 4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine (CAS No. 1806257-53-3) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its structural complexity and functional diversity make it a subject of ongoing research, addressing contemporary challenges in drug design, sustainability, and industrial innovation. As scientific inquiries into this compound continue, its potential to contribute to cutting-edge solutions remains a compelling narrative for researchers and industry professionals worldwide.
1806257-53-3 (4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine) 関連製品
- 2229687-53-8(5-(4-fluorophenyl)-2-methoxypent-4-enoic acid)
- 1216558-12-1(2-(4-fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochloride)
- 1326833-31-1(1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione)
- 2418695-76-6(1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine)
- 55286-05-0(2-chloro-7-methyl-7H-Purine)
- 1018163-40-0(4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one)
- 1021251-33-1(3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 6081-87-4(2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)
- 2229269-92-3(tert-butyl N-methyl-N-{1-oxo-2-4-(trifluoromethyl)phenylpropan-2-yl}carbamate)
- 2138102-68-6(Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate)



